DL-Tartaric-2,3-D2 acid
Overview
Description
DL-Tartaric-2,3-D2 acid, also known as 2,3-dihydroxybutanedioic acid, is a deuterated form of tartaric acid. This compound is characterized by the presence of deuterium atoms at the 2 and 3 positions of the tartaric acid molecule. It is a white crystalline powder that is stable in air and soluble in water, ethanol, and ethyl ether .
Preparation Methods
The synthesis of DL-Tartaric-2,3-D2 acid typically involves a multi-step process starting from maleic anhydride. The steps are as follows :
Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed to maleic acid.
Epoxidation: Maleic acid undergoes epoxidation in the presence of sodium tungstate and hydrogen peroxide at 70°C to form epoxysuccinic acid.
Hydrolysis: Epoxysuccinic acid is then hydrolyzed to this compound using sulfuric acid at 100°C. The sulfuric acid is subsequently removed by adding calcium hydroxide, resulting in the formation of calcium sulfate as a by-product.
Industrial production methods often involve the use of catalysts such as silicon dioxide-modified tungsten trioxide-zirconium dioxide to enhance the yield and stability of the product .
Chemical Reactions Analysis
DL-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxymaleic acid.
Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DL-Tartaric-2,3-D2 acid has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for the separation of racemic mixtures.
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is utilized in the formulation of pharmaceuticals, particularly in the production of chiral drugs.
Industry: It is employed in the food industry as an additive and in the chemical industry for the synthesis of various compounds
Mechanism of Action
The mechanism of action of DL-Tartaric-2,3-D2 acid involves its interaction with various molecular targets. It acts as a chiral catalyst in chemical reactions, facilitating the formation of enantiomerically pure compounds. In biological systems, it can inhibit the production of malic acid, acting as a muscle toxin at high doses .
Comparison with Similar Compounds
DL-Tartaric-2,3-D2 acid is similar to other forms of tartaric acid, such as:
Dextrorotatory Tartaric Acid (D-Tartaric Acid): Found in grapes and other fruits.
Levorotatory Tartaric Acid (L-Tartaric Acid): Obtained by resolution of racemic tartaric acid.
Meso-Tartaric Acid: An achiral form of tartaric acid.
What sets this compound apart is the presence of deuterium atoms, which can influence its chemical and physical properties, making it unique for specific applications .
Properties
IUPAC Name |
2,3-dideuterio-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O)(C([2H])(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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